molecular formula C6H12ClN3O B2772606 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride CAS No. 111997-68-3

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

Cat. No. B2772606
CAS RN: 111997-68-3
M. Wt: 177.63
InChI Key: CPZSHCRPSALGFB-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a compound that belongs to the class of heterocyclic compounds known as 1,2,4-oxadiazoles . These are aromatic compounds containing a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been widely studied due to their broad range of chemical and biological properties . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be represented by the SMILES string NC1=NOC(C)=N1 . The InChI key for this compound is JEEUSAKCHSWJKO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride include its empirical formula C3H5N3O, CAS Number 40483-47-4, and molecular weight 99.09 . It is a solid compound .

Scientific Research Applications

Future Directions

The future directions for research on 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives, this compound could potentially be developed into a new therapeutic agent .

properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZSHCRPSALGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NOC(=N1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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